3,4-Bis((trimethylsilyl)oxy)benzaldehyde
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Overview
Description
3,4-Bis((trimethylsilyl)oxy)benzaldehyde is an organic compound with the molecular formula C13H22O3Si2. It is characterized by the presence of two trimethylsilyl groups attached to the benzaldehyde core. This compound is primarily used in organic synthesis and serves as a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis((trimethylsilyl)oxy)benzaldehyde typically involves the reaction of benzaldehyde with trimethylsilyl chloride (TMSCl) under basic conditions. The reaction proceeds as follows:
Starting Materials: Benzaldehyde and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis((trimethylsilyl)oxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl groups.
Major Products
Oxidation: 3,4-Bis((trimethylsilyl)oxy)benzoic acid.
Reduction: 3,4-Bis((trimethylsilyl)oxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
3,4-Bis((trimethylsilyl)oxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is utilized in the development of pharmaceutical intermediates.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4-Bis((trimethylsilyl)oxy)benzaldehyde is primarily related to its ability to undergo various chemical transformations. The trimethylsilyl groups provide steric protection to the benzaldehyde core, allowing selective reactions to occur at specific sites. This compound can interact with various molecular targets and pathways, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
4-((Trimethylsilyl)oxy)benzaldehyde: Similar structure but with only one trimethylsilyl group.
2,4-Bis((trimethylsilyl)oxy)benzaldehyde: Similar structure but with different positions of the trimethylsilyl groups
Uniqueness
3,4-Bis((trimethylsilyl)oxy)benzaldehyde is unique due to the presence of two trimethylsilyl groups at the 3 and 4 positions of the benzaldehyde ring. This structural feature provides enhanced steric protection and allows for selective chemical transformations that are not possible with other similar compounds .
Properties
CAS No. |
10586-13-7 |
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Molecular Formula |
C13H22O3Si2 |
Molecular Weight |
282.48 g/mol |
IUPAC Name |
3,4-bis(trimethylsilyloxy)benzaldehyde |
InChI |
InChI=1S/C13H22O3Si2/c1-17(2,3)15-12-8-7-11(10-14)9-13(12)16-18(4,5)6/h7-10H,1-6H3 |
InChI Key |
SUXBXVBGVLEZAU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=C(C=C(C=C1)C=O)O[Si](C)(C)C |
Origin of Product |
United States |
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